5-Bromo-4-chloro-2-(methylthio)pyrimidine
Overview
Description
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2S. It is characterized by the presence of bromine, chlorine, and a methylthio group attached to a pyrimidine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known to be used as a building block in medicinal chemistry synthesis .
Mode of Action
It is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors
Biochemical Pathways
Given its use in the synthesis of kinase inhibitors , it may be involved in pathways related to cell signaling and growth.
Result of Action
As it is used in the synthesis of kinase inhibitors , it may contribute to the inhibition of kinase activity, potentially affecting cell signaling and growth.
Action Environment
The action of 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C , suggesting that temperature can affect its stability. Moreover, it should be used in a well-ventilated area and contact with moisture should be avoided , indicating that air quality and humidity may also impact its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methanethiolate. The reaction is carried out in dry acetonitrile at room temperature for 24 hours. The mixture is then poured into water, extracted with dichloromethane, dried with sodium sulfate, and concentrated. The product is recrystallized from hexane to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine or bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the halogen atoms
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methanethiolate or cyclopentylamine are used under conditions like room temperature and dry solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated pyrimidines
Scientific Research Applications
5-Bromo-4-chloro-2-(methylthio)pyrimidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and nucleic acid interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4-(methylthio)pyrimidine
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-4-chloro-2-(methylsulfanyl)pyrimidine
Uniqueness
5-Bromo-4-chloro-2-(methylthio)pyrimidine is unique due to its specific combination of bromine, chlorine, and a methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRYJQACDDVZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295514 | |
Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63810-78-6 | |
Record name | 63810-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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